molecular formula C17H17N5O2 B12171503 3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12171503
M. Wt: 323.35 g/mol
InChI Key: XPJFUFVTZPNYLQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a tetrazolyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with a methoxyphenyl derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
  • 3-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
  • 3-(4-methylphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Uniqueness

3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N5O2/c1-24-16-8-5-13(6-9-16)7-10-17(23)19-14-3-2-4-15(11-14)22-12-18-20-21-22/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23)

InChI Key

XPJFUFVTZPNYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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